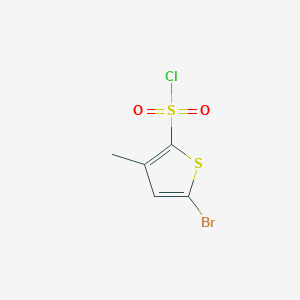

5-Bromo-3-methylthiophene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

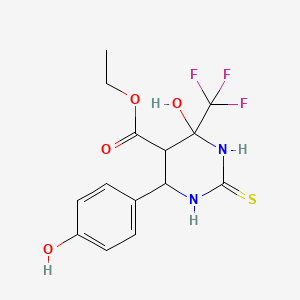

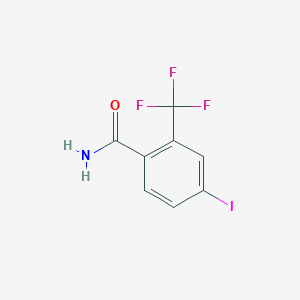

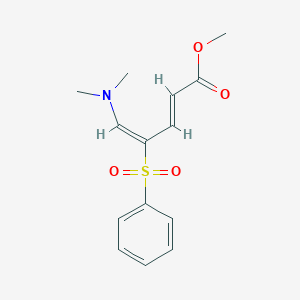

“5-Bromo-3-methylthiophene-2-sulfonyl chloride” is a chemical compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 . It is a yellow to brown liquid .

Molecular Structure Analysis

The InChI code for “5-Bromo-3-methylthiophene-2-sulfonyl chloride” is 1S/C5H4BrClO2S2/c1-3-4 (11 (7,8)9)2-5 (6)10-3/h2H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“5-Bromo-3-methylthiophene-2-sulfonyl chloride” is a yellow to brown liquid . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Bromination Reactions

Bromine can add to sulfur-oxidized derivatives of thiophenes, such as 3,4-di-t-butylthiophene, in a 1,4-cis-addition mode. This process is significant for creating specific adducts, highlighting the utility of brominated thiophene compounds in chemical synthesis (Nakayama et al., 2003).

Synthesis of Thiophene Sulfonamide Derivatives

Thiophene sulfonamide derivatives have been synthesized using Suzuki cross-coupling reactions. This method involves reacting various aryl boronic acids and esters with 5-bromthiophene-2-sulfonamide under suitable conditions, leading to potential applications in medicinal chemistry and materials science (Noreen et al., 2017).

Water-Soluble Reagents for Protein Modification

Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, derived from similar halides, selectively modify tryptophan and cysteine in amino acids and proteins. This reaction in aqueous solutions is crucial for biochemistry and protein engineering (Horton & Tucker, 1970).

High Molecular Weight Poly(2,5-Benzophenone) Derivatives

Sulfonated poly(2,5-benzophenone) derivatives, synthesized using nickel-catalyzed coupling polymerization, have applications in creating proton exchange membranes. This is relevant for fuel cell technology and materials engineering (Ghassemi & Mcgrath, 2004).

Oxidative Desulfurization of Diesel Fuel

Bronsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, have been used for the desulfurization of diesel. This process involves catalytic oxidation and is significant for environmental chemistry and fuel processing (Gao et al., 2010).

Safety and Hazards

The compound is corrosive and poses a danger. It can cause severe skin burns and eye damage. If inhaled, it may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

5-bromo-3-methylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)10-5(3)11(7,8)9/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIVCIQNHQLTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylthiophene-2-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2976149.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2976150.png)

![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2976156.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2976159.png)